hyperxanthone E
Description
Hyperxanthone E is a prenylated xanthone phytoalexin primarily isolated from Hypericum calycinum cell cultures. Its biosynthesis is induced by yeast extract elicitation, with accumulation peaking at 4 mg·g⁻¹ dry weight 20 hours post-elicitation . Structurally, this compound (C₁₈H₁₆O₆, MW 328.32) originates from 1,3,6,7-tetrahydroxyxanthone, which undergoes regiospecific C-8 prenylation catalyzed by the membrane-bound aromatic prenyltransferase HcPT . This enzymatic step is followed by pyran ring formation, yielding a monoprenylated xanthone with a fused pyran moiety .
Its structural resemblance to γ-mangostin, a cholinesterase inhibitor, also hints at therapeutic relevance for Alzheimer’s disease .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
5,9,11-trihydroxy-3,3-dimethyl-1,2-dihydropyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C18H16O6/c1-18(2)4-3-9-14-13(7-11(21)17(9)24-18)23-12-6-8(19)5-10(20)15(12)16(14)22/h5-7,19-21H,3-4H2,1-2H3 |
InChI Key |
JXBWMJZDYVJVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Bioactivity Profiles of Hyperxanthone E and Related Compounds
- Anti-inflammatory vs. Neuroprotection: this compound’s NO suppression contrasts with hyperibone K’s neuroprotective effects, highlighting functional diversification within prenylated metabolites .
- Therapeutic Potential: Structural similarities to γ-mangostin position this compound as a candidate for semisynthetic derivatives targeting neurodegenerative diseases .
Enzymatic and Genetic Basis
- HcPT Specificity : this compound biosynthesis relies on HcPT, which exhibits strict regioselectivity for C-8 prenylation. Homologs in H. perforatum produce divergent trihydroxyxanthones, underscoring species-specific enzyme evolution .
- Transcriptional Regulation: HcPT and HcCNL transcripts surge 4–8 hours post-elicitation, preceding this compound accumulation. This regulatory pattern is absent in non-prenylated xanthones like 1,3,7-trihydroxyxanthone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
